molecular formula C8H22O7 B3068904 Glycerol propoxylate-B-ethoxylate CAS No. 9082-00-2

Glycerol propoxylate-B-ethoxylate

Cat. No.: B3068904
CAS No.: 9082-00-2
M. Wt: 230.26 g/mol
InChI Key: VKVYTKULMKDWLP-UHFFFAOYSA-N
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Description

Glycerol propoxylate-B-ethoxylate is a versatile compound known for its unique properties and wide range of applications. It is a polymer formed by the reaction of glycerol with propylene oxide and ethylene oxide. This compound is characterized by its excellent surface-active properties, making it useful in various industrial applications .

Mechanism of Action

Target of Action

The primary targets of Ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol, also known as Polyglycol 15-200 or GLYCEROL PROPOXYLATE-B-ETHOXYLATE, are not specific biological receptors or enzymes. Instead, these compounds, being polyols, interact with a variety of substances and systems. They are often used in industrial applications, such as antifreeze additives , foam control applications , and heat transfer fluids .

Mode of Action

The mode of action of these compounds is primarily physical rather than biochemical. For instance, as antifreeze additives, they lower the freezing point of water, preventing damage to systems that may be exposed to freezing temperatures . As foam control agents, they reduce the surface tension of liquids, preventing the formation of foam .

Pharmacokinetics

It’s known that these compounds have low volatility, as indicated by their high flash points .

Result of Action

The result of the action of these compounds is primarily physical changes in the systems they are used in. For example, in antifreeze applications, they prevent the freezing of water, thereby preventing physical damage to the system . In foam control applications, they prevent the formation of foam, improving the efficiency of the process .

Action Environment

The action of these compounds can be influenced by various environmental factors. For example, their effectiveness as antifreeze additives can be influenced by the ambient temperature . Their solubility in water and other solvents can also affect their effectiveness in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol propoxylate-B-ethoxylate is synthesized through a two-step process involving the reaction of glycerol with propylene oxide followed by ethylene oxide. The reaction conditions typically involve the use of catalysts such as potassium hydroxide to facilitate the polymerization process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol is first reacted with propylene oxide under controlled temperature and pressure conditions. The resulting product is then further reacted with ethylene oxide to achieve the desired polymer structure .

Chemical Reactions Analysis

Types of Reactions: Glycerol propoxylate-B-ethoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

Glycerol propoxylate-B-ethoxylate is a polyether compound synthesized through the reaction of glycerol with ethylene oxide and propylene oxide. It is a block copolymer with both ethylene and propylene oxide units in its structure. The compound has a molecular weight of approximately 194.23 g/mol, a vapor pressure of less than 0.3 mm Hg at 20 °C, and a density of 1.02 g/mL at 25 °C. Due to its unique properties, this compound is used across various industries.

Glycerol ethoxylates and propoxylated glycerols have similar chemical and toxicological profiles . They are predicted to have similar absorption, distribution, metabolism, and chemical reactivity, resulting in similar toxicological profiles .

  • Irritation: Ethoxylated glycerol is considered non-irritating to rabbit skin .
  • Sensitization: Propoxylated glycerol was shown to be a non-sensitizer in a Buehler test using guinea pigs .
  • Ocular Irritation: Ethoxylated glycerol does not show ocular irritation potential .
  • Acute Toxicity: In an acute oral toxicity study of Glycereth-26, the LD50 was determined to be > 5000 mg/kg dose . Ethoxylated glycerol at a concentration of 3.575 mg/l, tested in rats as an aerosol/mist for 8 hours, caused no mortality .
  • Mutagenicity: Ethoxylated glycerol was not mutagenic in Ames tests at concentrations up to 5000 µg/plate, with or without metabolic activation, in various strains .
  • Other relevant information: Glycerol propoxylate-block-ethoxylate contains 400-800 ppm BHT as an inhibitor .

Comparison with Similar Compounds

Uniqueness: Glycerol propoxylate-B-ethoxylate is unique due to its combination of glycerol, propylene oxide, and ethylene oxide, which imparts it with distinct surface-active properties and a wide range of applications in various fields .

Biological Activity

Glycerol propoxylate-B-ethoxylate (GPEB) is a polyether compound synthesized from glycerol, ethylene oxide, and propylene oxide. This unique block copolymer structure imparts distinct biological activities and applications across various fields, including pharmaceuticals, cosmetics, and food industries. This article delves into the biological activity of GPEB, supported by data tables, case studies, and detailed research findings.

GPEB has a molecular formula of C9H18O5C_{9}H_{18}O_{5} and a molecular weight of approximately 194.23 g/mol. Its low volatility (vapor pressure < 0.3 mm Hg at 20 °C) and density (1.02 g/mL at 25 °C) make it suitable for diverse applications.

Synthesis

The synthesis of GPEB typically involves the following steps:

  • Reaction of Glycerol : Glycerol is reacted with ethylene oxide and propylene oxide under controlled conditions to form the block copolymer.
  • Purification : The product is purified to remove unreacted monomers and by-products.

Biological Activity

GPEB exhibits several biological activities that enhance its utility in various applications:

1. Surfactant Properties
GPEB functions as a nonionic surfactant, which can reduce surface tension in aqueous solutions. This property is beneficial in formulations requiring emulsification or solubilization of hydrophobic compounds .

2. Antimicrobial Activity
Research indicates that GPEB possesses antimicrobial properties, making it effective in disinfectant formulations. Its efficacy against various pathogens has been documented in several studies .

3. Protein Crystallization
GPEB has been utilized as a precipitant in protein crystallization processes. A study demonstrated that it significantly improved the crystallization success rate of various proteins compared to traditional precipitants . The following table summarizes the crystallization performance using GPEB:

Protein NameSize (kDa)Crystallization Success Rate (%)Resolution Achieved (Å)
BCR-QONP25752.5
CODH/ACS43802.0
DCCP41702.8
S25-PT164901.8

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of GPEB against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in microbial load when treated with GPEB-based formulations, showcasing its potential as an effective disinfectant .

Case Study 2: Protein Crystallization Optimization
In another study focusing on protein crystallization, GPEB was included in a screening kit alongside other polymers. The results showed that GPEB provided superior conditions for achieving high-quality crystals necessary for X-ray diffraction studies .

Applications

Due to its unique properties, GPEB finds applications in various sectors:

  • Pharmaceuticals : As a solubilizer for poorly soluble drugs.
  • Cosmetics : In formulations requiring emulsification.
  • Food Industry : As an emulsifier in food products.

Properties

IUPAC Name

ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVYTKULMKDWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.C(CO)O.C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid with a sweet odor; [Dow Chemical MSDS]
Record name Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
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Record name Polyoxyethylene (12) polyoxypropylene (66) glyceryl ether
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CAS No.

9082-00-2
Record name Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
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Record name Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
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Record name glycerol propoxy ethoxy
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Synthesis routes and methods

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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